(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
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Overview
Description
AC1OCFAE is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC1OCFAE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond .
Industrial Production Methods
In industrial settings, the production of AC1OCFAE often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
AC1OCFAE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: AC1OCFAE can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens, acids, and bases are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
AC1OCFAE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AC1OCFAE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
AC1OCFAE stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential biological activity further highlight its significance .
Properties
Molecular Formula |
C22H31FN2O9 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
SXEISWHTZJLVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
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